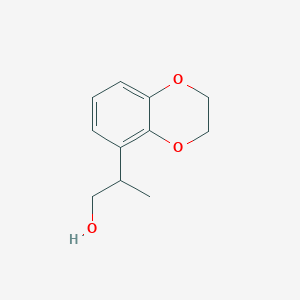
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol is a chemical compound belonging to the class of organic compounds known as benzodioxins. Benzodioxins are characterized by a benzene ring fused to a dioxin ring. This particular compound features a 2,3-dihydro-1,4-benzodioxin moiety attached to a propan-1-ol group. It is a versatile compound with applications in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1,4-benzodioxin-5-amine as the starting material.
Alkylation Reaction: The amine group is alkylated using an appropriate alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.
Reduction Reaction: The resulting intermediate undergoes reduction, often using hydrogen gas in the presence of a palladium catalyst, to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
化学反应分析
Types of Reactions: 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to produce simpler derivatives.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reactions: Reagents like nitric acid, bromine, and sulfuric acid are used for electrophilic substitution reactions.
Major Products Formed:
Oxidation Products: 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanal and 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid.
Reduction Products: 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol.
Substitution Products: Nitro derivatives, bromo derivatives, and sulfonic acid derivatives.
科学研究应用
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol is similar to other benzodioxin derivatives, such as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol and 2-(2,3-dihydro-1,4-benzodioxin-7-yl)propan-1-ol. These compounds differ in the position of the dihydrobenzodioxin moiety on the benzene ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific structural features and the resulting properties.
相似化合物的比较
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol
2-(2,3-Dihydro-1,4-benzodioxin-7-yl)propan-1-ol
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanal
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propanoic acid
This comprehensive overview provides a detailed understanding of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol, its synthesis, reactions, applications, and comparison with similar compounds
属性
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(7-12)9-3-2-4-10-11(9)14-6-5-13-10/h2-4,8,12H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSYTPOUPQHNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C2C(=CC=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













